molecular formula C20H15NO6S B11332117 dimethyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzene-1,4-dicarboxylate

dimethyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzene-1,4-dicarboxylate

Katalognummer: B11332117
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: YVOIZESFONRASN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-DIMETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isothiochromene moiety, which is known for its biological activity and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 1,4-dimethyl terephthalate with 1-oxo-1H-isothiochromene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-DIMETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-DIMETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,4-DIMETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The isothiochromene moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Dimethyl-2-{[(1-Oxo-1H-Isothiochromen-3-yl)carbonyl]amino}benzol-1,4-dicarboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und chemischen Eigenschaften. Die Einzigartigkeit von Dimethyl-2-{[(1-Oxo-1H-Isothiochromen-3-yl)carbonyl]amino}benzol-1,4-dicarboxylat liegt in seinem Isothiochromenyl-Rest, der ihm einzigartige chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel

C20H15NO6S

Molekulargewicht

397.4 g/mol

IUPAC-Name

dimethyl 2-[(1-oxoisothiochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H15NO6S/c1-26-18(23)12-7-8-14(19(24)27-2)15(9-12)21-17(22)16-10-11-5-3-4-6-13(11)20(25)28-16/h3-10H,1-2H3,(H,21,22)

InChI-Schlüssel

YVOIZESFONRASN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.